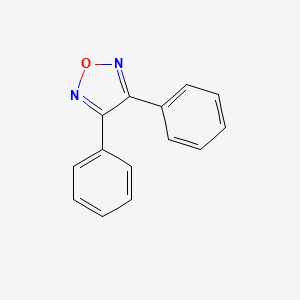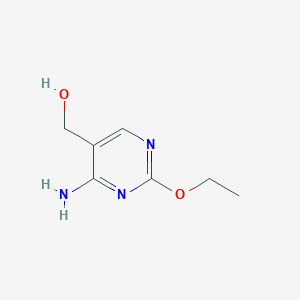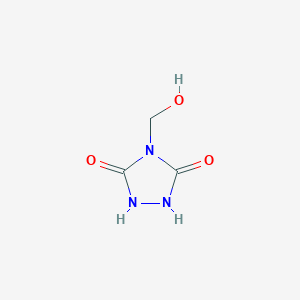
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is a heterocyclic compound that contains a triazole ring with hydroxymethyl and diol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . The reaction is carried out under neutral conditions, facilitating the addition of glycidol to isocyanates followed by intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
4-Methylimidazole: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
4-(Hydroxymethyl)-4H-1,2,4-triazole-3,5-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring structure is particularly important for its role as an enzyme inhibitor and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C3H5N3O3 |
|---|---|
Molekulargewicht |
131.09 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C3H5N3O3/c7-1-6-2(8)4-5-3(6)9/h7H,1H2,(H,4,8)(H,5,9) |
InChI-Schlüssel |
VTJNUKAZDOJBIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(N1C(=O)NNC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


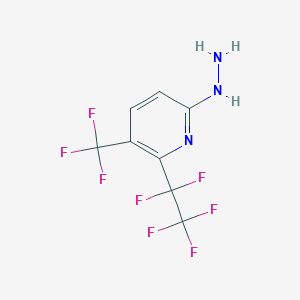


![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
![tert-Butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13105891.png)
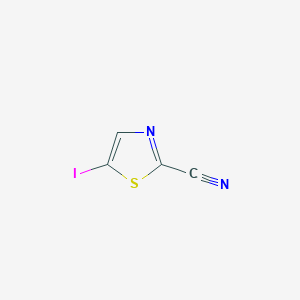
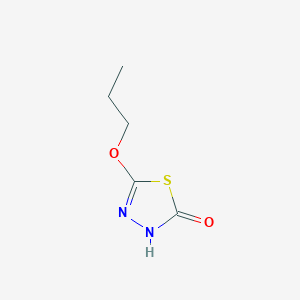
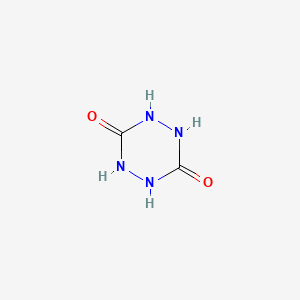
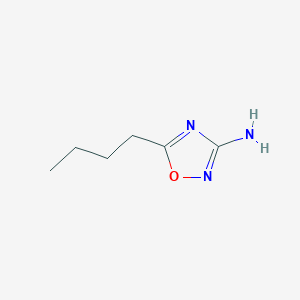


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
